methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride
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Overview
Description
Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chlorinated and fluorinated phenyl ring, and a propanoate ester. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and methyl acrylate.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the exothermic nature of the reactions.
Catalysts: Such as palladium on carbon for the hydrogenation step.
Purification: Techniques like recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S)-3-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride
- Methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride
Uniqueness
Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry (2S), which can influence its biological activity and interactions compared to its (2R) or (3S) counterparts.
Properties
Molecular Formula |
C10H12Cl2FNO2 |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
RVRVQRPHGLKMOU-FVGYRXGTSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)F)Cl)N.Cl |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)F)Cl)N.Cl |
Origin of Product |
United States |
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